molecular formula C19H15FN4O3S B2772995 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide CAS No. 450343-15-4

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide

Cat. No. B2772995
CAS RN: 450343-15-4
M. Wt: 398.41
InChI Key: NLCSNUPUUSDLHT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A rational approach was adopted for the synthesis of similar compounds using conventional heating as well as microwave irradiation techniques .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Scientific Research Applications

  • Anticancer Activity N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide has demonstrated biological activity against certain cancer cells. Its potential as an anticancer agent warrants further investigation.
  • Antibacterial and Antifungal Properties

    • A newly synthesized pyrazoline derivative containing the thieno[3,4-c]pyrazole scaffold exhibited antibacterial activity . This suggests that compounds related to our target molecule may have similar effects against bacterial pathogens.

    Antiviral Effects

    • Derivatives of indole, such as those containing the thieno[3,4-c]pyrazole moiety, have been explored as antiviral agents .
    • For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A virus .
    • Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .

    Potential as Anti-Inflammatory Agent

    • While direct evidence for our compound is scarce, indole derivatives in general have been investigated for their anti-inflammatory properties .

    Antioxidant Activity

    • Although specific studies on our compound are lacking, indole derivatives have been associated with antioxidant properties .

    Other Unexplored Applications

    • Given the diverse biological activities associated with indole derivatives, our compound could potentially impact other areas such as antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3S/c1-11-14(3-2-4-17(11)24(26)27)19(25)21-18-15-9-28-10-16(15)22-23(18)13-7-5-12(20)6-8-13/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCSNUPUUSDLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide

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